N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine is a chemical compound that features a benzodioxole moiety linked to a tetrazole ring via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Attachment of the Butyl Chain: The benzodioxole intermediate is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form the butyl-substituted benzodioxole.
Formation of the Tetrazole Ring: The final step involves the reaction of the butyl-substituted benzodioxole with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the tetrazole ring can form hydrogen bonds with amino acid residues in the target protein. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine is unique due to its combination of a benzodioxole moiety and a tetrazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-butyltetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-3-6-18-13(15-16-17-18)14-8-10-4-5-11-12(7-10)20-9-19-11/h4-5,7H,2-3,6,8-9H2,1H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBBEFAREQFYGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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